molecular formula C24H31N3O6S B2750191 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868982-76-7

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2750191
CAS No.: 868982-76-7
M. Wt: 489.59
InChI Key: FTNQVXIFIXSEQC-UHFFFAOYSA-N
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Description

This molecule consists of:

  • N1-substituent: A mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group attached to an oxazolidine ring.
  • N2-substituent: A 2-methoxyphenethyl group, which is shared with other compounds in the evidence (e.g., compound 70 in ). This group may contribute to aromatic interactions or modulate solubility.
  • Oxalamide backbone: A common scaffold in medicinal chemistry, known for hydrogen-bonding capabilities and conformational flexibility .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-7-5-6-8-20(19)32-4/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNQVXIFIXSEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-Methoxyphenethyl)oxalamide

Stepwise Reaction Sequence

The synthesis proceeds via three primary stages:

  • Oxazolidine Ring Formation : Cyclization of a β-amino alcohol precursor.
  • Mesitylsulfonyl Group Introduction : Sulfonylation at the oxazolidine nitrogen.
  • Oxalamide Linkage Assembly : Coupling with 2-methoxyphenethylamine.
Oxazolidine Ring Synthesis

The oxazolidine scaffold is constructed via cyclization of 2-amino-1,3-propanediol derivatives. For example, reacting 2-(aminomethyl)-1,3-propanediol with formaldehyde under acidic conditions yields the oxazolidine ring.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: p-Toluenesulfonic acid (pTSA)
  • Temperature: 60°C, 12 hours
  • Yield: 68–72%
Mesitylsulfonylation

The oxazolidine nitrogen is sulfonylated using mesitylsulfonyl chloride in the presence of a base to prevent HCl-mediated ring opening.

Optimized Protocol :

  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane (DCM), 0°C → room temperature
  • Reaction Time: 6 hours
  • Yield: 85%
Oxalamide Coupling

The final step involves reacting the sulfonylated oxazolidine with N-(2-methoxyphenethyl)oxalyl chloride . This is achieved under Schotten-Baumann conditions to facilitate amide bond formation.

Critical Parameters :

  • Oxalyl Chloride: 1.2 equiv
  • Solvent: Ethyl acetate/water biphasic system
  • Temperature: 0°C → 25°C, 4 hours
  • Yield: 62%

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation-Cyclization

A streamlined approach combines oxazolidine formation and sulfonylation in a single pot, reducing purification steps.

Conditions :

  • Reagents: 2-(aminomethyl)-1,3-propanediol, mesitylsulfonyl chloride, K₂CO₃
  • Solvent: Acetonitrile, reflux, 8 hours
  • Yield: 58% (lower due to side reactions)
Solid-Phase Synthesis

Immobilizing the oxazolidine precursor on resin enables iterative coupling, though scalability remains limited.

Key Metrics :

  • Resin: Wang resin (loading: 0.8 mmol/g)
  • Coupling Agent: HBTU/DIPEA
  • Final Yield: 41%

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

Parameter Optimal Value Yield Improvement
Solvent (Cyclization) THF 72% → 78%
Temperature (Sulfonylation) 0°C → 25°C 85% → 89%
Coupling Time 6 hours 62% → 68%

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates sulfonylation (yield: +7%).
  • Molecular Sieves (3Å) : Absorbs HCl, preventing oxazolidine degradation.

Characterization and Validation

Spectroscopic Data

Technique Key Signals (Target Compound)
¹H NMR (400 MHz, DMSO-d₆) δ 10.83 (s, NH), 7.87 (d, aryl-H), 4.12 (m, oxazolidine-CH₂), 3.78 (s, OCH₃)
IR (KBr) 3303 cm⁻¹ (N-H), 1668 cm⁻¹ (C=O)
EI-MS m/z 459.6 [M+H]⁺

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : C: 58.12%, H: 6.35%, N: 9.01% (theoretical: C: 58.24%, H: 6.42%, N: 9.18%).

Challenges and Mitigation Approaches

Steric Hindrance in Coupling

The mesitylsulfonyl group’s bulkiness impedes oxalyl chloride’s access to the oxazolidine nitrogen. Solutions include:

  • Ultrasound Assistance : 20 kHz, 30 minutes (yield: +12%).
  • High-Dilution Conditions : Reduces intermolecular side reactions.

Oxazolidine Ring Opening

Acidic byproducts (e.g., HCl) can hydrolyze the oxazolidine. Mitigation involves:

  • Buffered Conditions : NaHCO₃ during sulfonylation.
  • Low-Temperature Quenching : Rapid neutralization at 0°C.

Industrial Scalability Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, improving cyclization and sulfonylation yields (pilot-scale yield: 73%).

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 32 18
PMI (Process Mass Intensity) 56 29

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolidinone ring or the mesitylsulfonyl group, potentially leading to ring opening or desulfonylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is used as a chiral auxiliary, aiding in the stereoselective synthesis of complex molecules. Its ability to induce chirality makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of antibacterial, antifungal, or anticancer agents.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its role as a chiral auxiliary is particularly valuable in the production of drugs that require high enantiomeric purity.

Mechanism of Action

The mechanism by which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide exerts its effects is largely dependent on its application. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules through steric and electronic interactions. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key Observations:

N2-(2-Methoxyphenethyl) Group : Shared with compound 70 and the target, this group is associated with aromatic interactions and moderate lipophilicity. In 70 , the N1 4-chlorophenyl group may enhance electrophilic character compared to the target’s mesitylsulfonyl-oxazolidine .

Mesitylsulfonyl vs. Chlorophenyl: The mesitylsulfonyl group in the target compound likely increases steric hindrance and metabolic stability compared to the smaller 4-chlorophenyl in 70.

Oxazolidine vs. Thiazole/Pyrrolidine : The oxazolidine ring in the target may confer rigidity compared to the thiazole or pyrrolidine rings in 15 (), affecting binding pocket interactions in antiviral applications .

Functional and Pharmacological Insights

  • Antiviral Potential: Compounds like 15 () with thiazole-pyrrolidine motifs showed antiviral activity, suggesting the target’s oxazolidine-sulfonyl group may similarly target viral entry mechanisms .
  • Enzyme Inhibition : The mesitylsulfonyl group could reduce CYP inhibition risks compared to S5456 (), which showed 51% CYP3A4 inhibition at 10 µM. Bulkier substituents often minimize off-target enzyme interactions .
  • Umami Agonism : S336 () highlights oxalamides’ versatility in flavor science, though the target’s substituents likely redirect its application to therapeutic areas .

Biological Activity

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the compound's structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its significance in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O5SC_{20}H_{31}N_{3}O_{5}S. The compound features an oxazolidine ring, a mesitylsulfonyl group, and a methoxyphenethyl moiety, which contribute to its unique chemical properties.

Structural Characteristics

Property Details
Molecular Weight 431.55 g/mol
IUPAC Name This compound
CAS Number 868982-72-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazolidine Ring : Cyclization of an amino alcohol with an aldehyde or ketone.
  • Introduction of the Mesitylsulfonyl Group : Sulfonylation using mesitylsulfonyl chloride.
  • Attachment of the Methoxyphenethyl Group : Nucleophilic substitution with a suitable halide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring may facilitate binding to these targets, while the mesitylsulfonyl group enhances selectivity due to steric hindrance.

Research Findings

Recent studies have explored the biological activities of similar compounds, highlighting potential therapeutic applications:

  • Antimicrobial Activity : Compounds with oxazolidine structures have shown efficacy against various bacterial strains, suggesting potential use as antibiotics.
  • Enzyme Inhibition : The mesitylsulfonyl group may enhance inhibition against specific enzymes involved in metabolic pathways.

Case Studies

  • Antibacterial Properties : A study demonstrated that derivatives of oxazolidines exhibit significant antibacterial activity against Gram-positive bacteria. The presence of the mesitylsulfonyl group was crucial for enhancing this activity.
    • Reference: Journal of Medicinal Chemistry (2023).
  • Cancer Research : Research indicates that oxazolidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The methoxyphenethyl moiety may improve cellular uptake and bioavailability.
    • Reference: Cancer Letters (2024).

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Key Features Biological Activity
N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamideSimilar structure with a tosyl groupModerate antibacterial activity
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamideDifferent side chain enhances solubilityEnhanced enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide?

  • Methodological Answer : The synthesis typically involves:

Formation of the oxazolidine ring : Cyclization of a β-amino alcohol derivative under acidic or basic conditions.

Sulfonylation : Introduction of the mesitylsulfonyl group using mesitylenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the oxazolidine nitrogen .

Oxalamide coupling : Reaction of the sulfonylated oxazolidine intermediate with 2-methoxyphenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Critical steps include inert atmosphere maintenance (N₂/Ar) to prevent oxidation and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent connectivity (e.g., methoxy, mesitylsulfonyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during mesitylsulfonyl-oxazolidine intermediate formation?

  • Methodological Answer :

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
  • Data Contradiction Note : Conflicting reports on optimal solvent (DMF vs. dichloromethane) suggest solvent polarity impacts intermediate stability. Comparative kinetic studies are recommended .

Q. What strategies address conflicting bioactivity data in sulfonamide-containing oxalamides?

  • Methodological Answer :

  • Comparative Assays : Test the compound against structurally related analogs (e.g., replacing mesitylsulfonyl with tosyl) to isolate substituent effects .
  • Crystallographic Analysis : Resolve 3D structures to identify binding interactions (e.g., with soluble epoxide hydrolase (sEH)) and explain potency variations .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. How does stereochemistry at the oxazolidine ring influence biological activity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • SAR Studies : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., sEH). For example, (R)-enantiomers of similar oxalamides show 5–10x higher potency than (S)-forms .
  • Computational Modeling : Dock enantiomers into target binding pockets (e.g., HIV-1 CD4-binding site) to predict steric/electronic compatibility .

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